molecular formula C10H16 B8719358 1-Tert-butyl-3-methylcyclopenta-1,3-diene CAS No. 150295-91-3

1-Tert-butyl-3-methylcyclopenta-1,3-diene

Cat. No. B8719358
M. Wt: 136.23 g/mol
InChI Key: DEOPMCBOUWSRHC-UHFFFAOYSA-N
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Patent
US08609769B2

Procedure details

In a nitrogen atmosphere, dried acetone (55.2 g, 950.4 mmol) was added dropwise to a solution of 1-tert-butyl-3-methylcyclopentadiene (13.0 g, 95.6 mmol) in dried methanol (130 ml), and subsequently pyrrolidine (68.0 g, 956.1 mmol) was added thereto dropwise. During the dropwise addition, the temperature was kept at 0° C. by ice cooling. The mixture was stirred at room temperature for 4 days. The resultant reaction liquid was diluted with diethyl ether (400 ml), and water (400 ml) was added. The organic phase was separated, then washed with a 0.5 N aqueous hydrochloric acid solution (150 ml×4), water (200 ml×3) and a saturated saline solution (150 ml), and dried over anhydrous magnesium sulfate. The desiccant was filtered off, and the solvent was distilled away from the filtrate, resulting in a liquid. The liquid was distilled under reduced pressure (70-80° C./0.1 mm Hg) to give 10.5 g of a yellow liquid. The analytical data are given below.
Quantity
55.2 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1]C(C)=O.[C:5]([C:9]1[CH2:13][CH:12]=[C:11]([CH3:14])[CH:10]=1)([CH3:8])([CH3:7])[CH3:6].N1CCCC1.C(O[CH2:23][CH3:24])C>CO.O>[C:5]([C:9]1[CH:1]=[C:23]([CH3:24])[C:12](=[C:11]([CH3:10])[CH3:14])[CH:13]=1)([CH3:6])([CH3:7])[CH3:8]

Inputs

Step One
Name
Quantity
55.2 g
Type
reactant
Smiles
CC(=O)C
Name
Quantity
13 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC(=CC1)C
Name
Quantity
68 g
Type
reactant
Smiles
N1CCCC1
Name
Quantity
130 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
During the dropwise addition
CUSTOM
Type
CUSTOM
Details
was kept at 0° C. by ice cooling
CUSTOM
Type
CUSTOM
Details
The resultant reaction liquid
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with a 0.5 N aqueous hydrochloric acid solution (150 ml×4), water (200 ml×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated saline solution (150 ml), and dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The desiccant was filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled away from the filtrate
CUSTOM
Type
CUSTOM
Details
resulting in a liquid
DISTILLATION
Type
DISTILLATION
Details
The liquid was distilled under reduced pressure (70-80° C./0.1 mm Hg)

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C(C1)=C(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.